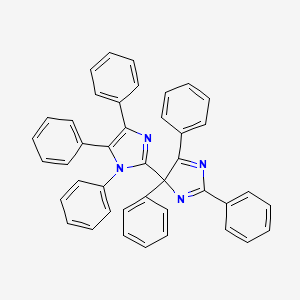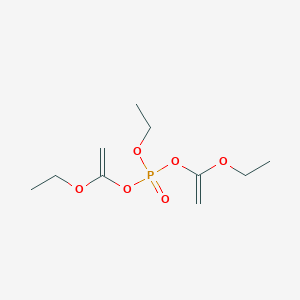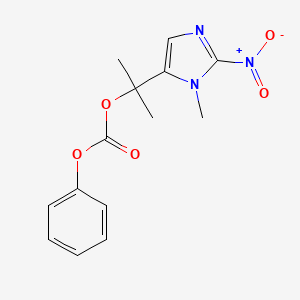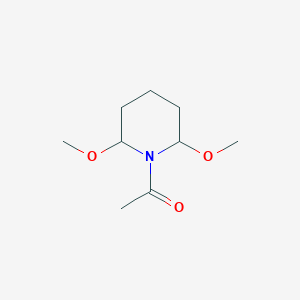![molecular formula C12H14Cl2N2O4 B14487988 Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate CAS No. 65976-67-2](/img/structure/B14487988.png)
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a nitro group and a bis(2-chloroethyl)amino group attached to a benzoate ester, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate typically involves the esterification of 4-aminobenzoic acid followed by the introduction of bis(2-chloroethyl)amino groups. The process begins with the protection of the carboxyl group of 4-aminobenzoic acid through methyl esterification. This intermediate is then reacted with ethylene oxide to introduce the bis(2-hydroxyethyl)amino groups, which are subsequently chlorinated to form the bis(2-chloroethyl)amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be hydrolyzed to form corresponding alcohols.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is similar to that of other nitrogen mustard compounds, which are known for their cytotoxic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: A nitrogen mustard derivative used to treat multiple myeloma and ovarian carcinoma.
Bis(2-chloroethyl)methylamine: Known for its use in chemical warfare and as a chemotherapeutic agent.
Uniqueness
Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate is unique due to its combination of a nitro group and a bis(2-chloroethyl)amino group, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific applications where both alkylation and nitro group reactivity are desired.
Eigenschaften
CAS-Nummer |
65976-67-2 |
|---|---|
Molekularformel |
C12H14Cl2N2O4 |
Molekulargewicht |
321.15 g/mol |
IUPAC-Name |
methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate |
InChI |
InChI=1S/C12H14Cl2N2O4/c1-20-12(17)9-2-3-10(11(8-9)16(18)19)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
InChI-Schlüssel |
NXWSYTUVJCFVMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N(CCCl)CCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)




![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)


![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)

